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Compound of Interest

Compound Name: N-Ethylpropylamine

Cat. No.: B033212 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for N-
Ethylpropylamine against common alternatives, Diethylamine and Dipropylamine. By

presenting key experimental data and detailed protocols, this document serves as a practical

resource for the structural validation of N-Ethylpropylamine in research and development

settings.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for validating the structure of N-
Ethylpropylamine using a combination of spectroscopic techniques. Each method provides

unique structural information, and together they offer a conclusive identification.
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Spectroscopic analysis workflow.

Experimental Protocols
Mass Spectrometry (MS)
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Instrument: A high-resolution mass spectrometer (e.g., a quadrupole time-of-flight [Q-TOF] or

Orbitrap instrument) was used.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Sample Introduction: The sample was introduced via direct infusion or gas chromatography

(GC) inlet.

Mass Range: m/z 10-200.

Data Acquisition: Data was acquired in full scan mode to determine the molecular ion and

fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrument: A 400 MHz (or higher) NMR spectrometer.

Solvent: Deuterated chloroform (CDCl₃) was used as the solvent, with tetramethylsilane

(TMS) as an internal standard (0 ppm).

¹H NMR:

Pulse Program: Standard single-pulse experiment.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-32.

¹³C NMR:

Pulse Program: Proton-decoupled experiment.

Spectral Width: 0 to 200 ppm.

Number of Scans: 1024-4096.

Infrared (IR) Spectroscopy
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
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Sample Preparation: A thin film of the neat liquid sample was placed between two sodium

chloride (NaCl) or potassium bromide (KBr) plates.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for N-Ethylpropylamine,

Diethylamine, and Dipropylamine.

Mass Spectrometry Data

Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Molecular
Ion (M⁺,
m/z)

Base Peak
(m/z)

Key
Fragment
Ions (m/z)

N-

Ethylpropyla

mine

C₅H₁₃N 87.17 87 58 72, 44, 30

Diethylamine C₄H₁₁N 73.14 73 58 44, 30

Dipropylamin

e
C₆H₁₅N 101.19 101 72 58, 44, 30

¹H NMR Data (in CDCl₃)
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Compound
Chemical Shift (δ, ppm)
and Multiplicity

Assignment

N-Ethylpropylamine

~2.58 (q, 2H), ~2.50 (t, 2H),

~1.45 (sext, 2H), ~1.05 (t, 3H),

~0.88 (t, 3H)

-CH₂- (ethyl), -CH₂- (propyl, α

to N), -CH₂- (propyl, β to N), -

CH₃ (ethyl), -CH₃ (propyl)

Diethylamine ~2.55 (q, 4H), ~1.03 (t, 6H) -CH₂-, -CH₃

Dipropylamine
~2.45 (t, 4H), ~1.48 (sext, 4H),

~0.89 (t, 6H)

-CH₂- (α to N), -CH₂- (β to N), -

CH₃

¹³C NMR Data (in CDCl₃)
Compound Chemical Shift (δ, ppm) Assignment

N-Ethylpropylamine
~52.1, ~45.2, ~23.0, ~15.5,

~11.7

-CH₂- (propyl, α to N), -CH₂-

(ethyl), -CH₂- (propyl, β to N), -

CH₃ (ethyl), -CH₃ (propyl)

Diethylamine ~44.1, ~15.1 -CH₂-, -CH₃

Dipropylamine ~52.5, ~23.2, ~11.8
-CH₂- (α to N), -CH₂- (β to N), -

CH₃

Infrared (IR) Spectroscopy Data
Compound N-H Stretch (cm⁻¹) C-H Stretch (cm⁻¹) C-N Stretch (cm⁻¹)

N-Ethylpropylamine ~3300 (weak, broad) ~2960, ~2870, ~2810 ~1120

Diethylamine
~3288 (weak, broad)

[1]
~2967, ~2868, ~2810 ~1143[1]

Dipropylamine ~3300 (weak, broad) ~2958, ~2871, ~2813 ~1125

Note: The specific chemical shifts and absorption frequencies can vary slightly depending on

the experimental conditions (e.g., solvent, concentration).

Conclusion
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The spectroscopic data presented provides a clear and objective basis for the structural

validation of N-Ethylpropylamine. The unique combination of its molecular weight,

fragmentation pattern in mass spectrometry, the distinct chemical shifts and coupling patterns

in ¹H and ¹³C NMR, and the characteristic absorptions in IR spectroscopy allows for its

unambiguous differentiation from similar secondary amines like Diethylamine and

Dipropylamine. This guide serves as a valuable tool for researchers and professionals in

ensuring the identity and purity of N-Ethylpropylamine in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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